2-Chloro-5,8-dimethylquinoline-3-carbaldehyde chemical properties
2-Chloro-5,8-dimethylquinoline-3-carbaldehyde chemical properties
An In-depth Technical Guide to 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde: Properties, Synthesis, and Reactivity
Introduction
2-Chloro-5,8-dimethylquinoline-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of quinoline, a privileged scaffold found in numerous natural products and pharmaceuticals, this molecule serves as a versatile and powerful building block.[1][2] Its unique architecture, featuring a quinoline core substituted with a reactive chlorine atom at the 2-position and a formyl (aldehyde) group at the 3-position, provides two distinct and orthogonal handles for chemical modification. This dual reactivity allows for the systematic construction of complex molecular libraries, making it an invaluable intermediate in the discovery of novel therapeutic agents, including antimicrobial, anticancer, and antiviral drugs.[2][3][4] This guide offers a comprehensive overview of its chemical properties, established synthetic protocols, and key reactive pathways, providing researchers and drug development professionals with the foundational knowledge to leverage its full synthetic potential.
Core Chemical and Physical Properties
The fundamental properties of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 323196-71-0 | |
| Molecular Formula | C₁₂H₁₀ClNO | |
| Molecular Weight | 219.67 g/mol | |
| Appearance | Solid | |
| InChI Key | MEVWOQZZSJDOBU-UHFFFAOYSA-N | |
| SMILES | Cc1ccc(C)c2nc(Cl)c(C=O)cc12 |
Spectroscopic Signature
The structural features of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde give rise to a distinct spectroscopic profile, which is crucial for its identification and for monitoring reaction progress.
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¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a highly deshielded singlet for the aldehyde proton, typically appearing around δ 10.5 ppm.[5] The aromatic protons on the quinoline ring system will resonate in the δ 7.1-8.9 ppm range, with specific shifts and coupling patterns dependent on their positions.[5] The two methyl groups at the 5- and 8-positions are expected to appear as sharp singlets further upfield, generally in the δ 2.5-2.8 ppm region.[5]
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¹³C NMR Spectroscopy : The carbonyl carbon of the aldehyde group is a key diagnostic peak in the ¹³C NMR spectrum, resonating significantly downfield around δ 189 ppm.[5] The remaining carbons of the quinoline core and the methyl groups will appear at their characteristic chemical shifts.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the principal functional groups. A strong absorption band corresponding to the C=O stretch of the conjugated aldehyde is typically observed around 1690-1705 cm⁻¹.[6] Additional characteristic peaks include those for aromatic C=C stretching (1580-1600 cm⁻¹) and the C-Cl bond (~775 cm⁻¹).[5]
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Mass Spectrometry (MS) : Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to its molecular weight (219.67), along with a characteristic isotopic pattern (M+2) at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Synthesis via Vilsmeier-Haack Reaction
The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][7] This powerful formylation and cyclization reaction transforms readily available N-arylacetamides into the target quinoline structure in a single pot.
Causality of the Vilsmeier-Haack Approach
The reaction's success hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9] This electrophile is highly reactive towards electron-rich aromatic systems, such as the N-arylacetamide precursor. The subsequent intramolecular cyclization is directed by the acetamide group, which ultimately forms the pyridine ring of the quinoline system. The choice of an N-(2,5-dimethylphenyl)acetamide precursor specifically directs the reaction to yield the desired 5,8-dimethyl substitution pattern.
Caption: Vilsmeier-Haack synthesis workflow.
Experimental Protocol: Synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde
This protocol is adapted from established procedures for analogous compounds.[5][6][10][11]
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, ~3-5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~3-4 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature is maintained between 0-5 °C. After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
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Substrate Addition: Add solid N-(2,5-dimethylphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture.
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Reaction: After the addition, remove the ice bath and heat the reaction mixture to 75-90 °C. Maintain this temperature for 4-10 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[5][11] The extended heating is often necessary for precursors with methyl substitutions.[5]
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.[12] An immediate precipitate should form.
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Purification: Stir the aqueous mixture for 30 minutes, then filter the solid product. Wash the precipitate thoroughly with cold water to remove residual DMF and inorganic salts. The crude product can be dried and recrystallized from a suitable solvent, such as ethyl acetate, to yield the purified 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde.[5][12]
Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule lies in the distinct reactivity of its two primary functional groups, which can be addressed selectively or in tandem to generate diverse heterocyclic frameworks.
Caption: Key reaction pathways for functionalization.
Reactions Involving the 3-Carbaldehyde Group
The aldehyde functionality is a classic electrophilic site, readily participating in a wide array of condensation and addition reactions.
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Schiff Base Formation: This is one of the most common transformations, involving the condensation of the aldehyde with primary amines (such as substituted anilines or hydrazines) to form imines (Schiff bases).[2][5] This reaction is typically catalyzed by a few drops of glacial acetic acid in a protic solvent like methanol or ethanol and provides a straightforward method to introduce diverse N-aryl or N-alkyl substituents.[5][13]
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Reduction to Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-chloro-5,8-dimethylquinolin-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). This transformation introduces a new functional group for further elaboration, such as esterification or etherification.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) in the presence of a base leads to the formation of a new C=C bond at the 3-position, providing a route to more complex conjugated systems.[14]
Reactions at the 2-Chloro Position
The chlorine atom at the C2 position is significantly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.[1][3] This makes it an excellent leaving group.
-
Substitution with S-Nucleophiles: Treatment with sodium sulfide (Na₂S) in DMF readily displaces the chloride to form the corresponding 2-mercaptoquinoline-3-carbaldehyde.[12] This thiol derivative is itself a valuable intermediate for building fused thiazole or thiophene ring systems.
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Substitution with O-Nucleophiles: In the presence of strong base and an alcohol (e.g., methanolic KOH), the 2-chloro group can be substituted by an alkoxy group.[15] Under different conditions, hydrolysis can lead to the formation of the corresponding 2-quinolone tautomer.
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Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a suitable handle for modern cross-coupling reactions. Conditions for Suzuki (with boronic acids) or Sonogashira (with terminal alkynes) couplings can be employed to form new carbon-carbon bonds, significantly expanding the molecular complexity by attaching new aryl or alkynyl fragments.[3][16]
Applications in Medicinal Chemistry and Drug Discovery
The quinoline core is a cornerstone of medicinal chemistry, integral to drugs with activities spanning anti-malarial, anti-bacterial, anti-cancer, and anti-viral applications.[2][4] 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde is a strategic starting material for accessing novel quinoline-based therapeutics for several reasons:
-
Scaffold for Diversity: The dual reactivity at the C2 and C3 positions allows for the creation of large, diverse libraries of compounds from a single, common intermediate.
-
Bioisosteric Replacement: The chloro group can be replaced with a variety of other functionalities (e.g., -SH, -OR, -NHR), enabling fine-tuning of a molecule's steric and electronic properties to optimize binding with biological targets.
-
Proven Pharmacophore: Derivatives of 2-chloroquinoline-3-carbaldehyde have demonstrated significant biological potential. For example, compounds synthesized from this scaffold have been identified as dual inhibitors of the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, highlighting its relevance in the development of novel antiviral agents.[4]
Safety and Handling
As with any active chemical reagent, proper safety precautions are mandatory when handling 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde.
-
GHS Classification: The compound is classified with the GHS07 pictogram, indicating it is harmful and an irritant.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
First Aid (Eyes): In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
-
Storage: It is classified as a combustible solid (Storage Class 11) and should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-Chloro-5,8-dimethylquinoline-3-carbaldehyde is a synthetically versatile and high-value intermediate for chemical research and pharmaceutical development. Its well-defined synthesis via the Vilsmeier-Haack reaction and the predictable, orthogonal reactivity of its chloro and formyl groups provide a robust platform for the construction of complex heterocyclic systems. The demonstrated biological relevance of its derivatives underscores its importance as a key building block in the ongoing search for next-generation therapeutic agents. A thorough understanding of its chemical properties and reactive tendencies, as detailed in this guide, is essential for unlocking its full potential in modern organic synthesis.
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